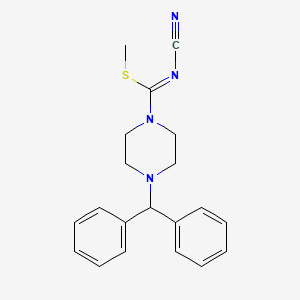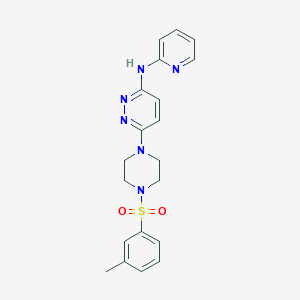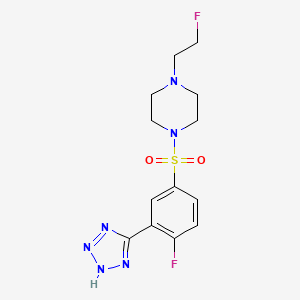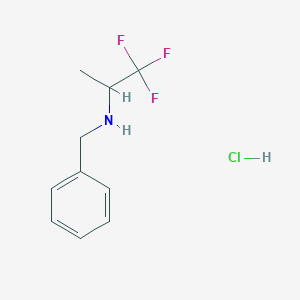![molecular formula C8H10N4OS B2576267 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide CAS No. 2094578-29-5](/img/structure/B2576267.png)
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of thiazoles allows them to act as free radical scavengers, thereby preventing oxidative stress-related diseases .
Analgesic and Anti-inflammatory Activity
The analgesic properties of thiazole compounds make them candidates for pain relief medication. Additionally, their anti-inflammatory effects are beneficial in treating conditions like arthritis and other inflammatory disorders. The modification of the thiazole ring, as seen in the given compound, can enhance these properties .
Antimicrobial and Antifungal Activity
Thiazole derivatives, including the compound , have shown promising results as antimicrobial and antifungal agents . Their mechanism often involves disrupting the microbial cell wall or interfering with the replication process, making them effective against a range of harmful microorganisms .
Antiviral Activity
Research has indicated that thiazole derivatives can exhibit antiviral activity , including against HIV. This is particularly important in the development of new treatments for viral infections that are resistant to current medications .
Antitumor and Cytotoxic Activity
One of the most significant applications of thiazole derivatives is in cancer research. These compounds have been found to possess antitumor and cytotoxic activities , making them potential candidates for chemotherapy drugs. They can induce apoptosis in cancer cells and inhibit tumor growth .
Neuroprotective Activity
Thiazole derivatives have been explored for their neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .
Antidiabetic Activity
The structural flexibility of thiazole derivatives allows them to be used in the synthesis of drugs targeting diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a new approach to managing blood sugar levels .
Cardiovascular Applications
Thiazole compounds have been investigated for their potential in treating cardiovascular diseases. They can act as antihypertensive agents , helping to lower blood pressure and reduce the risk of heart-related conditions .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with thiazole rings have been found in many potent biologically active compounds . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole compounds can interact with various biological targets to exert their effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the solubility of thiazole compounds in various solvents can affect their bioavailability and thus their efficacy .
Propriétés
IUPAC Name |
2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQGXBWVPWHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2576184.png)




![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B2576193.png)


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)
![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)